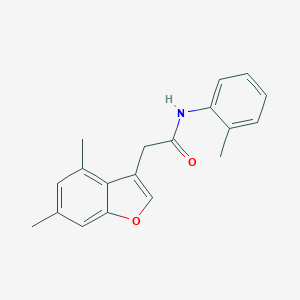![molecular formula C18H23NO2 B385180 N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622360-65-0](/img/structure/B385180.png)
N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a monoterpenoid compound with a unique bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce enantiomerically enriched 7-oxanorbornane derivatives, which are useful intermediates in the synthesis of the target compound. The reaction conditions often include the use of catalysts such as ZnI2 to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications. In chemistry, it serves as a valuable intermediate for synthesizing complex natural products and bioactive compounds . In biology and medicine, it is studied for its potential therapeutic properties, including its role as a chemokine receptor antagonist . Additionally, its unique structure makes it useful in material science for developing new polymers and molecular devices .
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a chemokine receptor antagonist, it binds to CXCR2 receptors, inhibiting their activation and subsequent signaling pathways . This inhibition can reduce inflammation and metastasis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide include other bicyclo[2.2.1]heptane derivatives, such as N,N’-diarylsquaramide CXCR2 antagonists and aza-nitro-substituted bicyclo[2.2.1]heptane derivatives .
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the dimethylphenyl group, which imparts unique chemical and biological properties. This compound’s ability to act as a chemokine receptor antagonist highlights its potential therapeutic applications, distinguishing it from other similar bicyclic compounds .
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-11-6-5-7-14(12(11)2)19-16(21)18-9-8-13(10-18)17(3,4)15(18)20/h5-7,13H,8-10H2,1-4H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPJQAGHALCPFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C23CCC(C2)C(C3=O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B385099.png)
![N-{(2-chlorophenyl)[(2-methylbenzoyl)amino]methyl}-2-methylbenzamide](/img/structure/B385100.png)
![N-[(acetylamino)(2-methoxyphenyl)methyl]acetamide](/img/structure/B385101.png)
![N-{(4-ethoxyphenyl)[(2-methylbenzoyl)amino]methyl}-2-methylbenzamide](/img/structure/B385105.png)
![N-[(benzoylamino)(3-ethoxyphenyl)methyl]benzamide](/img/structure/B385106.png)
![N-{(4-ethoxyphenyl)[(4-methylbenzoyl)amino]methyl}-4-methylbenzamide](/img/structure/B385107.png)
![N-{(3-ethoxyphenyl)[(4-methoxybenzoyl)amino]methyl}-4-methoxybenzamide](/img/structure/B385108.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B385110.png)
![N-[(2-chlorophenyl)-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide](/img/structure/B385112.png)

![ethyl N-[(2-chlorophenyl)-(ethoxycarbonylamino)methyl]carbamate](/img/structure/B385115.png)
methylcarbamate](/img/structure/B385116.png)
methylcarbamate](/img/structure/B385117.png)
![N-{{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}[(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385119.png)
